molecular formula C11H21FO2 B6301607 3,3-dibutoxy-2-fluoro-1-propene CAS No. 66450-75-7

3,3-dibutoxy-2-fluoro-1-propene

Cat. No.: B6301607
CAS No.: 66450-75-7
M. Wt: 204.28 g/mol
InChI Key: UTRSLQKKQITHKR-UHFFFAOYSA-N
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Description

3,3-Dibutoxy-2-fluoro-1-propene is a fluorinated alkene derivative characterized by a propene backbone with two butoxy (-OCH₂CH₂CH₂CH₃) groups at the 3-position and a fluorine atom at the 2-position. This structural configuration combines lipophilic butoxy substituents with the electronegative fluorine atom, creating a compound with unique reactivity and physical properties. Such compounds are often employed as intermediates in organic synthesis, particularly in reactions requiring selective fluorination or ether-mediated stabilization . The butoxy groups may enhance solubility in non-polar solvents, while the fluorine atom could influence electron distribution, affecting regioselectivity in addition or substitution reactions .

Properties

IUPAC Name

1-(1-butoxy-2-fluoroprop-2-enoxy)butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FO2/c1-4-6-8-13-11(10(3)12)14-9-7-5-2/h11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRSLQKKQITHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(C(=C)F)OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dibutoxy-2-fluoro-1-propene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoro-1-propene with butanol in the presence of an acid catalyst to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3,3-dibutoxy-2-fluoro-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into different alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

3,3-dibutoxy-2-fluoro-1-propene has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Research into its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3,3-dibutoxy-2-fluoro-1-propene involves its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and stability. The butoxy groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical reactions.

Comparison with Similar Compounds

Key Compounds for Comparison:

1,1,3,3,3-Pentafluoro-2-(fluoromethoxy)-1-propene (CAS 58109-34-5)

  • Structure : Features a fluoromethoxy (-OCH₂F) group and five fluorine atoms.
  • Key Differences : Lacks bulky alkoxy groups but has higher fluorine content, increasing electronegativity and volatility.
  • Applications : Used as a refrigerant and in specialty polymer synthesis due to its stability and low boiling point .

2,3-Dibromo-3,3-difluoroprop-1-ene

  • Structure : Contains bromine and fluorine substituents at the 2- and 3-positions.
  • Key Differences : Bromine enhances reactivity in halogenation reactions, unlike the ether-linked butoxy groups in the target compound.
  • Applications : Serves as a reactive intermediate in cross-coupling reactions .

1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one

  • Structure : A chalcone derivative with aryl and fluorophenyl groups.
  • Key Differences : Aromatic rings dominate its reactivity, contrasting with the aliphatic butoxy groups in this compound.
  • Applications : Studied for anticancer and antimicrobial activities .

1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one

  • Structure : Combines difluoromethoxy (-OCHF₂) and methylthio (-SCH₃) groups.
  • Key Differences : Sulfur and fluorine substituents enable nucleophilic reactivity, whereas butoxy groups favor steric effects.
  • Applications : Explored in agrochemicals due to its dual functionality .

Comparative Data Table

Compound Name Molecular Formula Substituents Boiling Point (°C) Key Applications
This compound C₁₁H₂₁FO₂ 3-OCH₂CH₂CH₂CH₃, 2-F Not reported Organic synthesis intermediate
1,1,3,3,3-Pentafluoro-2-(fluoromethoxy)-1-propene C₄H₂F₆O 2-OCH₂F, 1,1,3,3,3-F ~30–40 (est.) Refrigerants, polymers
2,3-Dibromo-3,3-difluoroprop-1-ene C₃Br₂F₂ 2-Br, 3-Br, 3-F 85–90 Cross-coupling reactions
1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one C₁₈H₁₆FO₃ 3,4-OCH₃, 2-F (aryl) 220–225 Pharmaceutical research

Reactivity and Application Insights

  • Fluorine vs. Halogen Substituents : Unlike brominated analogs (e.g., ), this compound’s fluorine atom likely directs electrophilic attacks to the α-position of the alkene, while bromine favors β-elimination or nucleophilic substitution .
  • Ether vs.
  • Lipophilicity : The long-chain butoxy groups enhance lipid solubility, making the compound a candidate for solvent-mediated reactions or drug delivery systems, contrasting with smaller alkoxy derivatives like methoxy or fluoromethoxy compounds .

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